1,1-Dibromo-3,3,3-trifluoroacetone
Overview
Description
1,1-Dibromo-3,3,3-trifluoroacetone is a highly fluorinated brominated ketone compound with the molecular formula C3HBr2F3O . It is known for its unique chemical properties and has been studied for various applications in scientific research and industry. This compound is a clear colorless to yellow to orange liquid and is soluble in chloroform but not easily miscible with water .
Mechanism of Action
Target of Action
1,1-Dibromo-3,3,3-trifluoroacetone is a chemical compound that is used in the synthesis of various organic compounds . The primary targets of this compound are organic molecules that can react with it to form new compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. Specifically, this compound readily forms trifluoropyruvaldehyde hydrate in the presence of aqueous NaOAc . This reaction is a key step in the synthesis of a fused pyrazine derivative .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds. The compound acts as an intermediate in these pathways, contributing to the formation of more complex molecules .
Result of Action
The result of the action of this compound is the formation of new organic compounds. For example, it can form trifluoropyruvaldehyde hydrate, which is a useful intermediate in the synthesis of a fused pyrazine derivative .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other reactants (e.g., aqueous NaOAc), temperature, and pH . These factors can affect the rate and outcome of the reactions in which the compound participates.
Biochemical Analysis
Biochemical Properties
1,1-Dibromo-3,3,3-trifluoroacetone is involved in various biochemical reactions. It readily forms trifluoropyruvaldehyde hydrate in the presence of aqueous NaOAc . This reaction is a useful intermediate, for example, in the synthesis of a fused pyrazine derivative
Molecular Mechanism
Preparation Methods
1,1-Dibromo-3,3,3-trifluoroacetone can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoropropan-2-one with bromine in the presence of concentrated sulfuric acid . The reaction proceeds as follows:
- Dissolve 1,1,1-trifluoropropan-2-one in concentrated sulfuric acid.
- Slowly add bromine to the solution while stirring at room temperature.
- Allow the reaction to proceed overnight.
- Separate the two phases formed and distill the lower phase to obtain this compound as a yellow oil .
Chemical Reactions Analysis
1,1-Dibromo-3,3,3-trifluoroacetone undergoes various chemical reactions, including:
Scientific Research Applications
1,1-Dibromo-3,3,3-trifluoroacetone has several applications in scientific research:
Synthesis of Chemical Compounds: It is used as an intermediate in the synthesis of fused pyrazine derivatives, which have applications in the development of new materials and pharmaceuticals.
Catalysis: Its unique properties make it a valuable catalyst for various chemical reactions.
Medicinal Chemistry: It is used in the synthesis of 3,4-disubstituted pyrazole analogues, which are studied as anti-tumor CDK inhibitors.
Materials Science: It contributes to the development of new materials with unique properties.
Comparison with Similar Compounds
1,1-Dibromo-3,3,3-trifluoroacetone can be compared with other similar compounds such as:
3-Bromo-1,1,1-trifluoroacetone: This compound has a similar structure but contains only one bromine atom.
1,1,1-Trifluoro-3-bromo-2-propanone: Another similar compound with one bromine atom, used in various chemical syntheses.
The uniqueness of this compound lies in its dual bromine atoms and trifluoromethyl group, which provide enhanced reactivity and versatility in chemical reactions.
Properties
IUPAC Name |
3,3-dibromo-1,1,1-trifluoropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F3O/c4-2(5)1(9)3(6,7)8/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPAPZASXFWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338658 | |
Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-67-4 | |
Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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